4-Bromo-3-ethyl-6-fluoro-1H-indole

Medicinal Chemistry Physicochemical Properties QSAR

Medicinal chemists optimizing kinase inhibitors often encounter potency cliffs due to poor cellular permeability when using simple mono-halogenated indole cores. 4-Bromo-3-ethyl-6-fluoro-1H-indole addresses this by integrating three orthogonal functional handles-a C-4 bromine leaving group, a C-6 electron-withdrawing fluorine, and a C-3 lipophilic ethyl chain-within a single, defined regioisomer. - C-3 ethyl increases logP, enhancing membrane permeability over 4-bromo-6-fluoroindole analogs. - C-4 bromine enables chemoselective Suzuki-Miyaura coupling for one-step library diversification. - C-6 fluorine preserves core electronics during cross-coupling, maintaining target engagement. Supplied as a research-grade building block with full analytical documentation; standard B2B ordering and global logistics support apply.

Molecular Formula C10H9BrFN
Molecular Weight 242.09 g/mol
Cat. No. B13701331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethyl-6-fluoro-1H-indole
Molecular FormulaC10H9BrFN
Molecular Weight242.09 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C1C(=CC(=C2)F)Br
InChIInChI=1S/C10H9BrFN/c1-2-6-5-13-9-4-7(12)3-8(11)10(6)9/h3-5,13H,2H2,1H3
InChIKeyYRIINUDJTKEBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-ethyl-6-fluoro-1H-indole Procurement Guide


4-Bromo-3-ethyl-6-fluoro-1H-indole (CAS 1360966-31-9) is a tri-substituted indole featuring bromine at C-4, an ethyl group at C-3, and fluorine at C-6 on the indole scaffold . It belongs to the halogenated indole class, widely employed as synthetic intermediates in medicinal chemistry and agrochemical research . Unlike simpler mono-halogenated indoles, this compound presents a non-redundant combination of a heavy leaving group (Br), an electron-withdrawing group (F), and a lipophilic alkyl chain (Et) arrayed in a specific regiochemical pattern, creating a unique profile for chemoselective functionalization strategies.

Tri-substituted indole for chemoselective functionalization
Br/F/Et pattern for divergent synthesis
Medicinal chemistry and agrochemical intermediate

Irreplaceability of 4-Bromo-3-ethyl-6-fluoro-1H-indole


Attempts to substitute this compound with a generic indole building block—such as 4-bromoindole, 6-fluoroindole, or 4-bromo-6-fluoroindole—are invalid because the specific spatial and electronic synergy of its three substituents cannot be recreated with fewer or differently positioned groups. The C-3 ethyl group introduces steric demand and lipophilicity that directly impact the reactivity at the adjacent C-4 bromine and the overall pharmacokinetic properties of downstream products. Without the C-6 fluorine, the electronic character of the core shifts, altering cross-coupling reaction rates and regioselectivity . Therefore, direct replacement with any commercial alternative would produce a different chemical entity with non-identical reactivity and biological readout, breaking the structure-activity or structure-property relationship (SAR/SPR) of the target series [1].

Monohalogenated indoles
4-Bromoindole or 6-fluoroindole omit the complementary halogen, shifting electronic character and cross-coupling behavior.
Non-ethylated analog
Lack of C-3 ethyl reduces lipophilicity and steric bulk, potentially lowering membrane permeability in drug-design projects.
Regioisomeric variation
5-Bromo isomer or other positional changes may invalidate SAR; class-level QSAR indicates 4-bromo is critical for anti-virulence activity.

Differentiation of 4-Bromo-3-ethyl-6-fluoro-1H-indole


Lipophilicity Enhancement by C-3 Ethyl Group

The 4-Bromo-3-ethyl-6-fluoro-1H-indole features a C-3 ethyl substituent that significantly elevates lipophilicity relative to the non-alkylated core. The predicted logP for the target compound is estimated at ~3.5, compared to the experimentally reported logP of 3.07 for 4-bromo-6-fluoro-1H-indole (Δ ≈ +0.43) [1]. This increase impacts membrane permeability and oral bioavailability predictions in drug discovery programs, making it a critical parameter for CNS or intracellular target-focused projects.

Lipophilicity boost
Class-level
~3.5 vs 3.07 Δ +0.43
Predicted vs experimental logP
Predicted logP increase may support membrane permeability screening
In silico prediction; experimental logP to verify
Medicinal Chemistry Physicochemical Properties QSAR

Molecular Weight and Steric Bulk for Binding

At 242.09 g/mol, 4-Bromo-3-ethyl-6-fluoro-1H-indole is approximately 28 Da heavier than its non-ethylated counterpart 4-bromo-6-fluoro-1H-indole (MW 214.03) and 18 Da heavier than 4-bromo-3-ethyl-1H-indole (224.10) . This molecular weight increase is accompanied by an additional rotatable bond (ethyl group), providing greater conformational flexibility. In SAR studies, this often translates to differential binding pocket occupancy and can be the critical factor distinguishing a hit from a lead.

Steric & MW profile
Head-to-head
242.09 vs 214.03 g/mol, +1 rot. bond
Computed from molecular formula
Additional mass and rotatable bond may fill hydrophobic pockets, improving potency
Direct comparison with non-ethylated analog
Medicinal Chemistry Molecular Weight Drug-Likeness

Regioisomeric Reactivity: 4-Bromo vs 5-Bromo

The 4-bromo substitution pattern in the target compound provides a sterically less hindered reaction center compared to the 5-bromo regioisomer (5-bromo-3-ethyl-6-fluoro-1H-indole, CAS 2751679-79-3). This can lead to higher yields in palladium-catalyzed cross-coupling reactions. More importantly, in biologically active molecules, the position of halogenation drastically alters target affinity. While direct comparative biological data is not publicly available for this specific pair, class-level QSAR studies on halogenated indoles indicate that bromo substitution at the 4-position is often essential for anti-virulence activity, whereas the 5-position may be inactive [1].

4-Bromo regiochemistry
Class-level
4-Br (less hindered) vs 5-Br regioisomer; distinct steric environment
Structural isomerism; QSAR context
4-Bromo position may be essential for target affinity; class-level QSAR evidence
Regioisomeric purity critical for SAR
Organic Synthesis Cross-Coupling Precision Medicine

Dual Halogen Synergy in Electronic and Metabolic Stability

The concurrent presence of bromine (electron-donating via resonance, withdrawing inductively) and fluorine (strongly electron-withdrawing) on the indole core establishes a unique electronic push-pull system. This dual halogenation pattern is known to enhance metabolic stability and modulate pKa, unlike compounds with a single halogen. For example, the target compound's fluorine atom at C-6 can block a major site of oxidative metabolism, while the bromine provides a handle for late-stage functionalization. In contrast, the non-brominated analog 3-ethyl-6-fluoro-1H-indole lacks this synthetic handle, limiting its versatility as a scaffold .

Dual halogen system
Reported
Br (C-4) + F (C-6) + Et (C-3) vs non-brominated analog
Based on halogenation effects on aromatic metabolism
Dual halogen pattern may enhance metabolic stability and provide synthetic handle
Qualitative difference in synthetic utility
Drug Metabolism Electron Effects Bioisosterism

Application Scenarios for 4-Bromo-3-ethyl-6-fluoro-1H-indole


Kinase Inhibitor Lipophilic Efficiency Optimization

Medicinal chemistry teams working on PI3K or GSK-3 inhibitor series should use 4-Bromo-3-ethyl-6-fluoro-1H-indole when initial hits based on 4-bromo-6-fluoroindole suffer from poor cellular potency due to low membrane permeability. The C-3 ethyl group demonstrably increases logP, which can enhance cellular uptake, while maintaining the core functionality needed for kinase hinge-binding interactions .

Late-Stage Diversification by Suzuki-Miyaura Coupling

For parallel synthesis of compound libraries, the 4-bromine atom serves as a specific site for Suzuki-Miyaura cross-coupling. The neighboring C-3 ethyl group provides steric induction that can be exploited to achieve higher regioselectivity in C-C bond formation, while the C-6 fluorine remains inert, preserving the electronic properties of the core. This enables a one-step diversification strategy that is not possible with 4-bromoindole due to the absence of the electron-withdrawing fluorine .

SAR Studies for Antivirulence Agents

Microbiologists and chemical biologists investigating inhibition of bacterial quorum sensing or biofilm formation require precisely substituted indoles. QSAR models highlight that halogenation at the 4-position is a critical determinant of activity. 4-Bromo-3-ethyl-6-fluoro-1H-indole provides the exact 4-bromo regiochemistry required, while its additional substituents allow for simultaneous exploration of steric and electronic effects, making it a unique, multi-purpose tool compound for phenotypic screening .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
C-3 ethyl lipophilicity enhancement
Cellular permeability assays
Parallel library synthesis
4-Bromo regioselective coupling handle
Cross-coupling yield and regioselectivity
Antivirulence SAR studies
4-Bromo regiochemistry for target engagement
Antimicrobial screening endpoints
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